N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034415-45-5
VCID: VC6966113
InChI: InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)7-6-16-14)9-17-13(21)10-4-3-5-15-8-10/h3-8H,2,9H2,1H3,(H,17,21)
SMILES: CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3
Molecular Formula: C14H14N6O2
Molecular Weight: 298.306

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide

CAS No.: 2034415-45-5

Cat. No.: VC6966113

Molecular Formula: C14H14N6O2

Molecular Weight: 298.306

* For research use only. Not for human or veterinary use.

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamide - 2034415-45-5

Specification

CAS No. 2034415-45-5
Molecular Formula C14H14N6O2
Molecular Weight 298.306
IUPAC Name N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide
Standard InChI InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)7-6-16-14)9-17-13(21)10-4-3-5-15-8-10/h3-8H,2,9H2,1H3,(H,17,21)
Standard InChI Key ABQWCTWPVVBCFR-UHFFFAOYSA-N
SMILES CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a triazolo[4,3-a]pyrazine scaffold, a bicyclic system comprising a five-membered triazole ring fused to a six-membered pyrazine ring. The ethoxy group (-OCH₂CH₃) at position 8 and the nicotinamide moiety (pyridine-3-carboxamide) attached via a methylene bridge at position 3 define its unique structure. The IUPAC name, N-[(8-ethoxy- triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-3-carboxamide, reflects this arrangement.

Key Structural Features:

  • Triazolo[4,3-a]pyrazine Core: Imparts rigidity and potential for π-π stacking interactions.

  • Ethoxy Substituent: Enhances lipophilicity and may influence metabolic stability.

  • Nicotinamide Side Chain: Introduces hydrogen-bonding capabilities via the amide and pyridine groups.

Physicochemical Profile

Table 1 summarizes the compound’s critical properties derived from experimental data:

PropertyValue
Molecular FormulaC₁₄H₁₄N₆O₂
Molecular Weight298.306 g/mol
CAS Registry Number2034415-45-5
SolubilitySoluble in common organic solvents
SMILESCCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CN=CC=C3
InChI KeyABQWCTWPVVBCFR-UHFFFAOYSA-N

The compound’s solubility profile suggests moderate polarity, aligning with its balanced hydrophobic (ethoxy group) and hydrophilic (nicotinamide) regions. The calculated partition coefficient (LogP) remains unreported, but analogous triazolo-pyrazine derivatives typically exhibit LogP values between 1.5 and 3.0, indicating favorable membrane permeability.

Synthesis and Structural Elucidation

Analytical Characterization

Structural confirmation would rely on:

  • NMR Spectroscopy: Distinct signals for the ethoxy group (δ 1.3–1.5 ppm for CH₃, δ 3.5–4.0 ppm for OCH₂) and pyridine protons (δ 7.3–8.8 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 298.306 (M+H⁺).

  • X-ray Crystallography: To resolve the bicyclic system’s planar geometry and substituent orientations.

CompoundStructureReported Activity
3-(Trifluoromethyl)-5,6,7,8-tetrahydro- triazolo[4,3-a]pyrazineTriazolo-pyrazine with CF₃ substituentJAK2 inhibition (IC₅₀ = 50 nM)
8-Methoxy-triazolo[4,3-a]pyrazineMethoxy at position 8Anticancer (HCT-116, IC₅₀ = 2 μM)
N-((8-Ethoxy-triazolo[4,3-a]pyrazin-3-yl)methyl)nicotinamideEthoxy and nicotinamideHypothetical kinase inhibition

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator